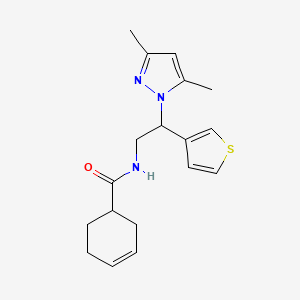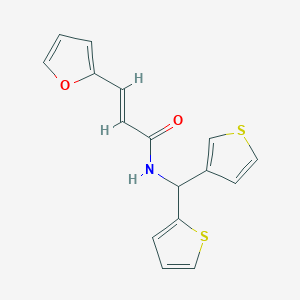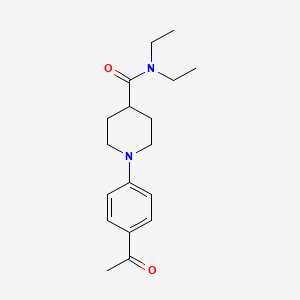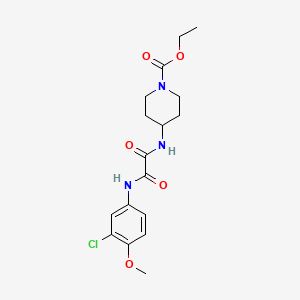
2-chloro-N-(3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methylphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 . It is used in various chemical reactions and has several properties that make it useful in different applications .
Synthesis Analysis
The synthesis of 2-chloro-N-(3-methylphenyl)propanamide involves several steps. One method involves the use of o-Toluidine and 2-Chloropropionic acid . Another study discusses the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-methylphenyl)propanamide can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-chloro-N-(3-methylphenyl)propanamide has a predicted boiling point of 341.9±25.0 °C and a predicted density of 1.183±0.06 g/cm3 . Its pKa is predicted to be 13.15±0.70 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-(3-methylphenyl)propanamide, focusing on six unique applications:
Pharmaceutical Research
2-chloro-N-(3-methylphenyl)propanamide is often used in pharmaceutical research as a precursor or intermediate in the synthesis of various drugs. Its structural properties make it a valuable component in the development of new therapeutic agents, particularly in the field of analgesics and anesthetics .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating more complex molecules. Its reactivity and stability under various conditions make it suitable for use in organic synthesis, facilitating the production of a wide range of chemical products .
Material Science
Researchers in material science utilize 2-chloro-N-(3-methylphenyl)propanamide to develop new materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in the development of new agrochemicals. Its properties can be leveraged to create more effective pesticides and herbicides, contributing to improved crop protection and yield .
Environmental Science
Environmental scientists study 2-chloro-N-(3-methylphenyl)propanamide to understand its behavior and impact in various ecosystems. This research is crucial for assessing the environmental risks associated with its use and for developing strategies to mitigate any potential negative effects .
Biochemical Research
In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in studies aimed at understanding the biochemical processes within living organisms .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIUZVPOZODGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)

![(Z)-4-((5-benzyl-3-(bicyclo[2.2.1]heptan-2-yl)-4-oxothiazolidin-2-ylidene)amino)benzoic acid](/img/structure/B2510588.png)
ruthenium(II) chloride](/img/structure/B2510590.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)



![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)